molecular formula C20H24N4O3S2 B2997174 N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide CAS No. 868213-76-7

N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide

Cat. No. B2997174
CAS RN: 868213-76-7
M. Wt: 432.56
InChI Key: REBLPAXURDUIAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there’s no direct synthesis process available for the requested compound, related compounds such as N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide have been synthesized using Ru(PPh3)3ClH(CO) and Ru(PPh3)3(CO)2H2 precursors .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds, through electrochemical and quantum chemical methods, have shown significant inhibition efficiencies, offering more stability and higher efficiency compared to previously reported inhibitors. This research implies potential applications in protecting metal surfaces in industrial settings (Hu et al., 2016).

Enzyme Inhibition

A study on acridine-acetazolamide conjugates targeting carbonic anhydrases reveals these compounds as potent inhibitors. Such derivatives have shown significant inhibitory action on various human carbonic anhydrase isoforms, with implications for therapeutic interventions in diseases where these enzymes play critical roles (Ulus et al., 2016).

Anti-inflammatory Activity

Research on thiazole and thiazoline-based compounds has uncovered anti-inflammatory properties. Certain derivatives have demonstrated activity across concentration ranges without adversely affecting myocardial function, suggesting potential for developing new anti-inflammatory agents (Lynch et al., 2006).

Molecular Docking and DFT Calculations

Studies involving the synthesis and characterization of Schiff bases from sulfa drugs have engaged in enzyme inhibition analysis, molecular docking studies, and DFT calculations. These multifaceted approaches help elucidate the interactions and binding affinities of these compounds with enzymes, offering insights into their potential therapeutic applications (Alyar et al., 2019).

properties

IUPAC Name

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S2/c1-4-5-12-21-29(26,27)16-10-11-17-18(13-16)28-20(22-17)23-19(25)14-6-8-15(9-7-14)24(2)3/h6-11,13,21H,4-5,12H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBLPAXURDUIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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